

Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-(tert-Butyl)phenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(3-(tert-Butyl)phenyl)ethanone**. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While experimental data for **1-(3-(tert-Butyl)phenyl)ethanone** is not readily available in public spectral databases, the following tables present the expected chemical shifts, absorption bands, and mass-to-charge ratios. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-----------------------------------|
| ~7.8 | s | 1H | Ar-H (proton at C2) |
| ~7.6 | d | 1H | Ar-H (proton at C6) |
| ~7.4 | t | 1H | Ar-H (proton at C5) |
| ~7.3 | d | 1H | Ar-H (proton at C4) |
| ~2.6 | s | 3H | -C(O)CH ₃ |
| ~1.3 | s | 9H | -C(CH ₃) ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| ~198 | C=O |
| ~152 | Ar-C (C3, bearing tert-butyl group) |
| ~137 | Ar-C (C1, bearing acetyl group) |
| ~130 | Ar-CH (C5) |
| ~128 | Ar-CH (C6) |
| ~125 | Ar-CH (C4) |
| ~124 | Ar-CH (C2) |
| ~35 | -C(CH ₃) ₃ |
| ~31 | -C(CH ₃) ₃ |
| ~27 | -C(O)CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------|
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1365 | Strong | C-H bend (tert-butyl) |
| ~1220 | Strong | C-C(=O)-C stretch |
| ~800 | Strong | C-H out-of-plane bend (aromatic) |

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Assignment |
|-----------|------------------------|---|
| 176 | High | [M] ⁺ (Molecular Ion) |
| 161 | High | [M - CH ₃] ⁺ (Loss of methyl radical) |
| 133 | Medium | [M - COCH ₃] ⁺ (Loss of acetyl radical) |
| 119 | Medium | [M - C(CH ₃) ₃] ⁺ (Loss of tert-butyl radical) |
| 91 | Medium | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 43 | High | [CH ₃ CO] ⁺ (Acylum ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for aromatic ketones like **1-(3-(tert-Butyl)phenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of **1-(3-(tert-Butyl)phenyl)ethanone** (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal reference standard.[\[1\]](#) The solution is then transferred into a 5 mm NMR tube.[\[2\]](#)[\[3\]](#) All solid particles should be removed, for instance by filtering the solution through a small plug of glass wool in a Pasteur pipette, to prevent distortion of the magnetic field.[\[3\]](#)

The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard one-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled pulse sequence is employed to yield a spectrum with a single peak for each unique carbon atom. The resulting free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample like **1-(3-(tert-Butyl)phenyl)ethanone**, a common preparation method is the thin solid film technique.[\[4\]](#) A small amount of the solid (around 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[\[4\]](#) A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[4\]](#) The plate is then mounted in the sample holder of an FT-IR spectrometer.[\[4\]](#)

Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[\[5\]](#)

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A minute quantity of the **1-(3-(tert-Butyl)phenyl)ethanone** sample is introduced into the ion source of a mass spectrometer. This can be done using a direct insertion probe or through the

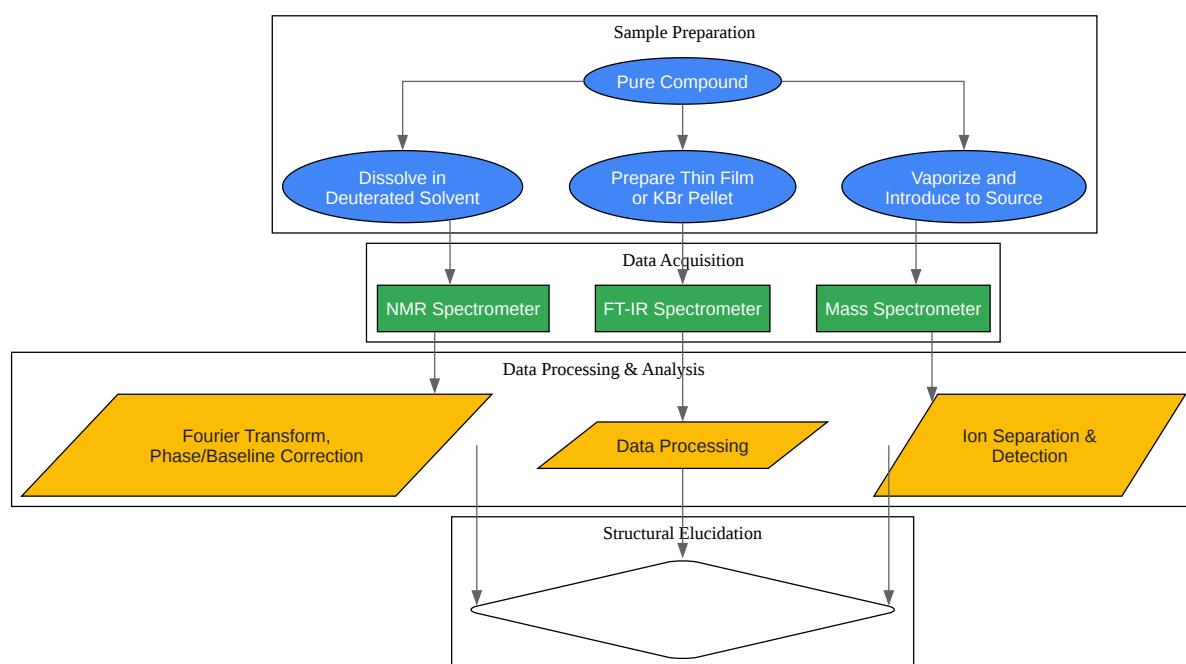
output of a gas chromatograph (GC-MS).[6] In the ion source, the sample is vaporized and then ionized, commonly through electron impact (EI), where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

This process leads to the formation of a molecular ion and various fragment ions. These ions are then accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6] A detector then records the relative abundance of each ion, generating the mass spectrum.[8]

Mandatory Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339674#spectroscopic-data-for-1-3-tert-butyl-phenyl-ethanone-nmr-ir-ms>]

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